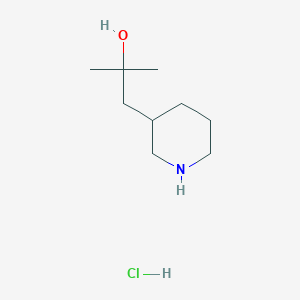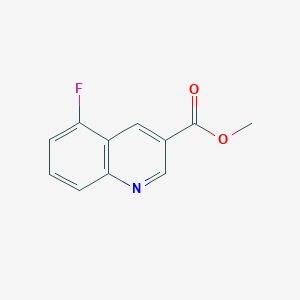
Methyl 5-Fluoroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 5-Fluoroquinoline-3-carboxylate is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-Fluoroquinoline-3-carboxylate typically involves the Friedländer reaction, which is a well-known method for constructing quinoline derivatives. This reaction involves the condensation of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing a reactive α-methylene functionality . The reaction is usually carried out under reflux conditions in an alcoholic solution or an organic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 5-Fluoroquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can have enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Methyl 5-Fluoroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antibacterial and antiviral properties.
Medicine: Fluorinated quinolines, including this compound, are investigated for their potential use as anticancer agents and enzyme inhibitors.
Industry: The compound is used in the development of new materials and as a building block for various chemical processes
Wirkmechanismus
The mechanism of action of Methyl 5-Fluoroquinoline-3-carboxylate involves its interaction with specific molecular targets. Fluorinated quinolines are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in bacterial cell death . The compound’s unique structure allows it to penetrate cell membranes effectively and exert its antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
- Norfloxacin
- Ciprofloxacin
- Ofloxacin
- Nalidixic Acid
Comparison: Methyl 5-Fluoroquinoline-3-carboxylate is unique due to its specific substitution pattern, which can result in different biological activities compared to other fluoroquinolones. For example, the presence of the methyl ester group can influence its pharmacokinetic properties and enhance its ability to interact with specific molecular targets .
Eigenschaften
Molekularformel |
C11H8FNO2 |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
methyl 5-fluoroquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8FNO2/c1-15-11(14)7-5-8-9(12)3-2-4-10(8)13-6-7/h2-6H,1H3 |
InChI-Schlüssel |
NEKHLFFCQWXKEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(C=CC=C2F)N=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


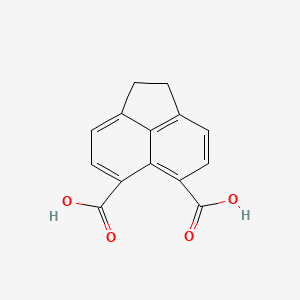





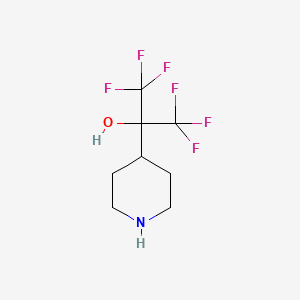
![1-(2-Chloroimidazo[1,2-a]pyrazin-3-yl)ethanone](/img/structure/B11717441.png)
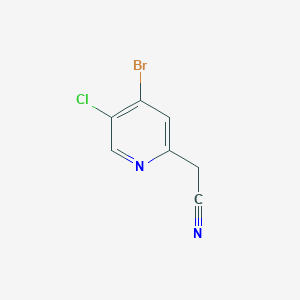
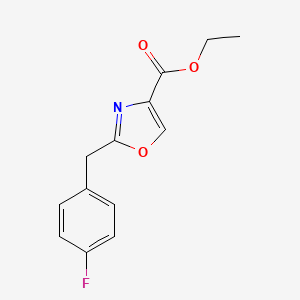
![1-methyl-2-[(2E)-2-[1-(pyridin-2-yl)ethylidene]hydrazin-1-yl]-1H-1,3-benzodiazole](/img/structure/B11717468.png)
![4,10,16-Tris[(4-methylphenyl)sulfonyl]-1,7,13-trioxa-4,10,16-triazacyclooctadecane](/img/structure/B11717469.png)
